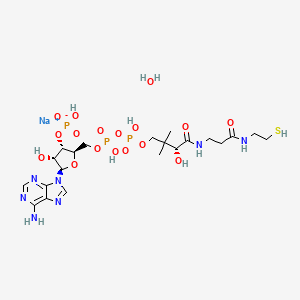
Coenzyme A sodium salt hydrate
Übersicht
Beschreibung
Coenzyme A sodium salt hydrate, also known as CoA Na2, is a coenzyme that plays a significant role in various metabolic pathways, primarily as acyl-CoA . It is suitable for cell culture and is often used in the branch chain aminotransferase enzymatic assay and protein determination .
Synthesis Analysis
Coenzyme A is synthesized from pantothenic acid in a five-step process that requires ATP . A study on standard purity, stability, and recoveries during sample preparation has been conducted .Molecular Structure Analysis
The empirical formula of Coenzyme A sodium salt hydrate is C21H36N7O16P3S · xNa+ · yH2O . The molecular weight is 767.53 (anhydrous free acid basis) . A reversed phase chromatographic separation was established which is capable of separating a broad spectrum of CoA, its corresponding derivatives, and their isomers .Chemical Reactions Analysis
Coenzyme A facilitates enzymatic acyl-group transfer reactions and supports the synthesis and oxidation of fatty acids . In the presence of CoASH, organic carboxylic acids form acyl-CoA thioesters, which facilitates enzyme recognition .Physical And Chemical Properties Analysis
Coenzyme A sodium salt hydrate is a powder that is soluble in water at 50 mg/mL, clear, colorless to faintly yellow . It is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Polymer Science and Specific Ion Effects : Zhang et al. (2005) explored the effects of various sodium salts, including Coenzyme A sodium salt hydrate, on the lower critical solution temperature (LCST) of poly(N-isopropylacrylamide), a temperature-sensitive polymer. This research is significant for understanding the interactions of ions with polymers, which has implications in materials science and bioengineering (Zhang, Furyk, Bergbreiter, & Cremer, 2005).
Chromatography and Enzyme Activity : A study by Hermans-Lokkerbol et al. (1996) developed an HPLC system for separating Coenzyme A esters in plant cell cultures. This research contributes to understanding enzyme activities involved in the metabolism of coenzymes, particularly in plant biochemistry and pharmacology (Hermans-Lokkerbol, Heijden, & Verpoorte, 1996).
Biochemical Energetics : Weiss et al. (1994) investigated the energetics and sodium-ion dependence of N5-methyltetrahydromethanopterin:coenzyme M methyltransferase. This study offers insights into the biochemical energy processes in methanogenic Archaea, highlighting the importance of sodium ions in metabolic reactions (Weiss, Gärtner, & Thauer, 1994).
Thermal Energy Storage : Kumar et al. (2019) reviewed enhancement techniques for salt hydrates used as phase change materials in thermal energy storage, discussing the stability and thermal conductivity of these materials. This research is vital for energy conservation and management (Kumar, Hirschey, Laclair, Gluesenkamp, & Graham, 2019).
Metabolic Disorders : Van Rijt et al. (2014) discussed the use of sodium-d,l-3-hydroxybutyrate in treating Multiple acyl coenzyme A dehydrogenase deficiency (MADD), a metabolic disorder. This highlights the therapeutic applications of sodium salts in managing metabolic diseases (Van Rijt, Heiner-Fokkema, Du Marchie Sarvaas, Waterham, Blokpoel, Van Spronsen, & Derks, 2014).
Nanotechnology and Drug Delivery : Choi et al. (2010) explored the relative bioavailability of Coenzyme Q10 in different formulations, including emulsions and liposomes, offering insights into the nano-delivery systems for pharmaceuticals (Choi, Kim, Shanmugam, Baskaran, Park, Yong, Choi, Yoo, & Han, 2010).
Molecular Biotechnology : Choi and Seo (2005) discussed the biotechnological production and applications of Coenzyme Q10, including its role in ATP generation and as an antioxidant. This study is significant for understanding the production and application of coenzymes in medical and biotechnological contexts (Choi & Seo, 2005).
Safety And Hazards
Generally, Coenzyme A sodium salt hydrate does not irritate the skin . After inhalation, fresh air should be supplied, and a doctor should be consulted in case of complaints . If it comes into contact with the eyes, the opened eye should be rinsed for several minutes under running water . If swallowed and symptoms persist, a doctor should be consulted .
Zukünftige Richtungen
Coenzyme A sodium salt hydrate has been used in in vitro and in vivo experiments to study alternative routes by which cells and organisms can obtain CoA . It has also been used in the assay for halogenation of pyrrolyl-S-Bmp1 (an acyl carrier protein (ACP)-thioesterase (TE) di-domain protein) by Bmp2 .
Eigenschaften
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.Na.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;1H2/q;+1;/p-1/t11-,14-,15-,16+,20-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTRWOCXZXQBPW-CLVRNSBASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N7NaO17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coenzyme A sodium salt hydrate | |
CAS RN |
55672-92-9 | |
| Record name | Coenzyme A, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1434410.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
![Ethyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1434414.png)


![3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1434417.png)
![3-Cyclopropyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434423.png)
![5-Methyl-3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434424.png)

![2,5-Diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1434427.png)
![3-(piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1434428.png)

![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)